molecular formula C3H3IN4O B12999302 5-Iodo-1H-1,2,4-triazole-3-carboxamide CAS No. 36033-57-5

5-Iodo-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B12999302
CAS No.: 36033-57-5
M. Wt: 237.99 g/mol
InChI Key: GCKSUXXUQNDGCT-UHFFFAOYSA-N
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Description

5-Iodo-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an iodine atom at the 5th position and a carboxamide group at the 3rd position of the triazole ring. The unique structure of this compound makes it an important molecule in various fields, including medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of β-acylamidrazones. One common method includes the treatment of ethyl β-N-Boc-oxalamidrazone with carboxylic acid chlorides in the presence of anhydrous pyridine at elevated temperatures . The reaction conditions often require temperatures exceeding 140°C to achieve cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups at the 5th position.

Scientific Research Applications

5-Iodo-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in dipole interactions with biomolecular targets, enhancing its solubility and bioavailability . These interactions allow the compound to exert its effects in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-carboxamide: Lacks the iodine atom at the 5th position.

    5-Amino-1H-1,2,4-triazole-3-carboxamide: Contains an amino group instead of an iodine atom.

    1,2,3-Triazole-4-carboxamide: Differs in the position of the nitrogen atoms in the triazole ring.

Uniqueness

The presence of the iodine atom at the 5th position in 5-Iodo-1H-1,2,4-triazole-3-carboxamide imparts unique chemical and physical properties to the compound.

Properties

CAS No.

36033-57-5

Molecular Formula

C3H3IN4O

Molecular Weight

237.99 g/mol

IUPAC Name

5-iodo-1H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C3H3IN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8)

InChI Key

GCKSUXXUQNDGCT-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=N1)I)C(=O)N

Origin of Product

United States

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